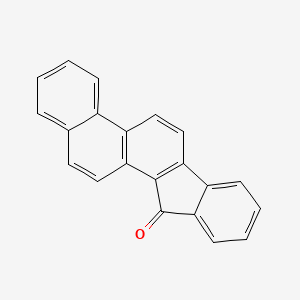
11H-Indeno(2,1-A)phenanthren-11-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11H-Indeno(2,1-A)phenanthren-11-one: is a polycyclic aromatic hydrocarbon with the molecular formula C21H14 It is a complex organic compound characterized by its fused ring structure, which includes an indene and a phenanthrene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11H-Indeno(2,1-A)phenanthren-11-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of Friedel-Crafts acylation followed by cyclodehydration. The reaction conditions often require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 11H-Indeno(2,1-A)phenanthren-11-one can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced hydrocarbon derivatives.
Substitution: Electrophilic substitution reactions are common, where halogenation, nitration, or sulfonation can occur using reagents like bromine (Br2), nitric acid (HNO3), or sulfuric acid (H2SO4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4).
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Reduced hydrocarbon derivatives.
Substitution: Halogenated, nitrated, or sulfonated products.
Aplicaciones Científicas De Investigación
Chemistry: 11H-Indeno(2,1-A)phenanthren-11-one is used as a precursor in the synthesis of more complex polycyclic aromatic compounds. It serves as a model compound for studying the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as DNA and proteins. It is used to investigate the mechanisms of mutagenesis and carcinogenesis associated with polycyclic aromatic hydrocarbons.
Medicine: Research into the medicinal applications of this compound includes its potential use as a pharmacophore in the design of new therapeutic agents. Its structural features are explored for developing drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and photovoltaic cells
Mecanismo De Acción
The mechanism of action of 11H-Indeno(2,1-A)phenanthren-11-one involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to mutagenic effects. It can also bind to specific proteins, altering their activity and affecting cellular processes.
Comparación Con Compuestos Similares
Phenanthrene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Indene: A bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring.
Anthracene: A polycyclic aromatic hydrocarbon with three linearly fused benzene rings.
Uniqueness: 11H-Indeno(2,1-A)phenanthren-11-one is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
4599-92-2 |
|---|---|
Fórmula molecular |
C21H12O |
Peso molecular |
280.3 g/mol |
Nombre IUPAC |
indeno[2,1-a]phenanthren-11-one |
InChI |
InChI=1S/C21H12O/c22-21-19-8-4-3-7-15(19)18-12-11-16-14-6-2-1-5-13(14)9-10-17(16)20(18)21/h1-12H |
Clave InChI |
WNGJVBQGZZVCHG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(=O)C5=CC=CC=C45 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,9-diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride](/img/structure/B14172713.png)
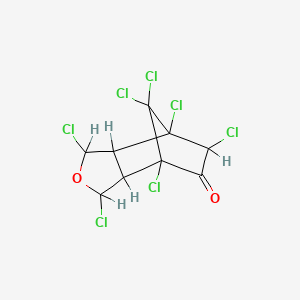
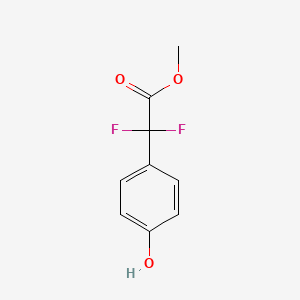
![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-(2-chloroethyl)cyanamide](/img/structure/B14172737.png)

![(3aS,6aS)-5-(3-fluorophenyl)-3-(pyrazine-2-carbonyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B14172757.png)
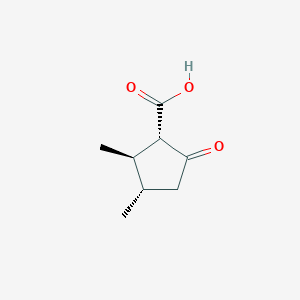
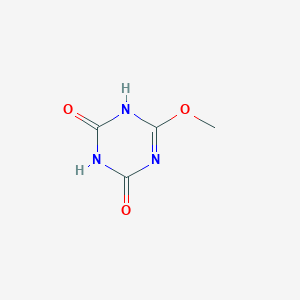

![1H-Inden-1-one, 2-[(2-fluorophenyl)methylene]-2,3-dihydro-](/img/structure/B14172769.png)
![1-[4-imino-8,8-dimethyl-6-oxo-5-(thiophen-2-yl)-6,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidin-3(5H)-yl]urea](/img/structure/B14172783.png)

